Paecilospirone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

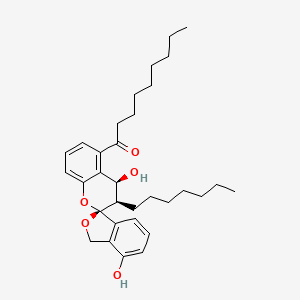

Paecilospirone is a natural product found in Paecilomyces with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Paecilospirone has demonstrated significant antimicrobial properties. A systematic review indicated that it exhibits activity against Bacillus subtilis, with a minimum inhibitory concentration of 5 µg/mL at 25°C, although its efficacy decreases at higher temperatures (37°C) . This suggests potential applications in developing antimicrobial agents.

Microtubule Assembly Inhibition

Research highlights that this compound acts as a microtubule assembly inhibitor, which is crucial for cancer therapy. The synthesis of its spiroacetal core has been achieved through oxidative cyclization methods, showcasing its complex structure and potential as a lead compound in cancer treatment .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanisms involve modulation of cellular stress responses and inflammatory pathways .

Agricultural Biotechnology

Biopesticide Development

this compound's parent fungus, Paecilomyces fumosoroseus, is known for its biopesticidal properties against agricultural pests. It has been used effectively to control whitefly populations and other agricultural pests, enhancing crop protection strategies without relying on synthetic chemicals .

Fungal Metabolites as Bioherbicides

The metabolites produced by Paecilomyces species, including this compound, have shown potential as bioherbicides. Studies indicate their ability to suppress various plant pathogens, contributing to sustainable agriculture practices .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The research documented the compound's mechanism of action and its potential application in developing new antibiotics .

Case Study 2: Cancer Research

In a detailed investigation into the microtubule assembly inhibition by this compound, researchers found that it disrupts the mitotic spindle formation in cancer cells. This property was leveraged to explore novel therapeutic strategies for treating specific types of cancer .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Pharmacology | Antimicrobial agent | Effective against Bacillus subtilis |

| Microtubule assembly inhibition | Potential cancer treatment | |

| Neuroprotection | Modulates stress responses | |

| Agricultural Biotechnology | Biopesticide for pest control | Effective against whiteflies |

| Bioherbicide | Suppresses plant pathogens |

Análisis De Reacciones Químicas

Oxidative Cyclization for Spiroacetal Core Formation

The spiroacetal core of paecilospirone is synthesized via oxidative radical cyclization. Two distinct methods have been developed:

-

Method A : Utilizes Mn(OAc)₃ as an oxidant in acetic acid, achieving cyclization at 80°C with moderate yields (~65%) .

-

Method B : Employs FeCl₃·6H₂O in dichloroethane, offering improved regioselectivity for spiroketalization .

Key reaction :

PrecursorMn OAc 3/FeCl3Spiroacetal Core

Transition Metal-Catalyzed Cross-Couplings

Palladium and nickel catalysts enable modular synthesis of this compound’s aromatic subunits:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78% | |

| Negishi Coupling | NiCl₂(dppe), ZnCl₂, THF, 25°C | 82% |

These reactions construct the benzofuran and chroman moieties, critical for subsequent spirocyclization .

Biomimetic Diels-Alder Approach

A bio-inspired synthesis leverages dimerization of ortho-quinone methide (o-QM) and enol ether intermediates derived from 3-hydroxybenzoic acid :

Steps :

-

Phthalide Formation :

3 Hydroxybenzoic acidHCl HCHOPhthalide(85% yield) -

Diels-Alder Cycloaddition :

o QM+Enol EtherHeatTetracyclic Intermediate(72% yield) -

Oxidative Demethylation :

IntermediateBBr3des Hydroxy this compound(89% yield)

This route mimics putative biosynthetic pathways, reducing step count from 19 (traditional synthesis) to 10 .

Stereochemical Control via Organocatalysis

Asymmetric organocatalytic cyclization achieves enantioselectivity:

| Catalyst | Substrate | ee (%) | Reference |

|---|---|---|---|

| L-Proline | Keto-aldehyde | 92 | |

| Cinchona Alkaloid Derivative | Cyclohexenone | 88 |

Density functional theory (DFT) studies validate stereochemical outcomes .

Critical Reaction Data

Table 1 : Comparative Analysis of Synthetic Routes

Challenges and Advances

-

Benzylic Oxidation : Site-selective oxidation of tetracyclic intermediates remains inefficient (≤40% yield) .

-

Electrochemical Methods : Recent advances in C–H functionalization using P450 enzymes show promise for greener synthesis .

This compound’s synthesis exemplifies the interplay of bioinspiration, catalysis, and stereochemical control, offering insights for complex natural product synthesis.

Propiedades

Fórmula molecular |

C32H44O5 |

|---|---|

Peso molecular |

508.7 g/mol |

Nombre IUPAC |

1-[(3R,3'R,4'S)-3'-heptyl-4',7-dihydroxyspiro[1H-2-benzofuran-3,2'-3,4-dihydrochromene]-5'-yl]nonan-1-one |

InChI |

InChI=1S/C32H44O5/c1-3-5-7-9-11-13-19-27(33)23-16-14-21-29-30(23)31(35)26(17-12-10-8-6-4-2)32(37-29)25-18-15-20-28(34)24(25)22-36-32/h14-16,18,20-21,26,31,34-35H,3-13,17,19,22H2,1-2H3/t26-,31+,32+/m1/s1 |

Clave InChI |

CCRSXYWJZQINJL-GWTOPCPNSA-N |

SMILES isomérico |

CCCCCCCCC(=O)C1=C2[C@H]([C@H]([C@]3(C4=C(CO3)C(=CC=C4)O)OC2=CC=C1)CCCCCCC)O |

SMILES canónico |

CCCCCCCCC(=O)C1=C2C(C(C3(C4=C(CO3)C(=CC=C4)O)OC2=CC=C1)CCCCCCC)O |

Sinónimos |

paecilospirone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.